GSK9311 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

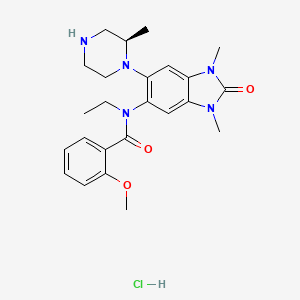

Formule moléculaire |

C24H32ClN5O3 |

|---|---|

Poids moléculaire |

474.0 g/mol |

Nom IUPAC |

N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide;hydrochloride |

InChI |

InChI=1S/C24H31N5O3.ClH/c1-6-28(23(30)17-9-7-8-10-22(17)32-5)20-13-18-19(27(4)24(31)26(18)3)14-21(20)29-12-11-25-15-16(29)2;/h7-10,13-14,16,25H,6,11-12,15H2,1-5H3;1H/t16-;/m1./s1 |

Clé InChI |

WMVWXTNJPAEJEN-PKLMIRHRSA-N |

SMILES isomérique |

CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNC[C@H]3C)C(=O)C4=CC=CC=C4OC.Cl |

SMILES canonique |

CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNCC3C)C(=O)C4=CC=CC=C4OC.Cl |

Origine du produit |

United States |

Foundational & Exploratory

GSK9311 Hydrochloride: A Technical Guide to its Mechanism of Action as a BRPF Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK9311 hydrochloride is a chemical probe that serves as a valuable tool in the study of epigenetic regulation. It functions as an inhibitor of the bromodomains of Bromodomain and PHD Finger-containing Protein 1 (BRPF1) and Bromodomain and PHD Finger-containing Protein 2 (BRPF2). Notably, this compound is often utilized as a less active analog and negative control for the highly potent and selective BRPF1 inhibitor, GSK6853. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of BRPF1 and BRPF2 Bromodomains

The primary mechanism of action of this compound is the competitive inhibition of the bromodomains of BRPF1 and BRPF2. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is a critical step in the recruitment of chromatin-modifying complexes to specific genomic loci, thereby influencing gene expression.

BRPF1 and BRPF2 act as essential scaffolding proteins within distinct histone acetyltransferase (HAT) complexes. Specifically, they are key components of the MOZ (Monocytic Leukemia Zinc Finger Protein)/MORF (MOZ-Related Factor) and HBO1 (Histone Acetyltransferase Binding to ORC1) complexes. These complexes catalyze the acetylation of histone tails, particularly at lysine 14 of histone H3 (H3K14ac) and lysine 23 of histone H3 (H3K23ac), leading to a more open chromatin structure and transcriptional activation of target genes.

By binding to the acetyl-lysine binding pocket of the BRPF1 and BRPF2 bromodomains, this compound prevents the recognition of acetylated histones. This disruption inhibits the recruitment and activity of the associated HAT complexes, resulting in decreased histone acetylation at target gene promoters and a subsequent reduction in gene transcription.

Quantitative Data

The inhibitory activity of this compound against BRPF1 and BRPF2 has been quantified using various biochemical and cellular assays. The following table summarizes the available quantitative data.

| Target | Assay Type | pIC50 | IC50 | Reference |

| BRPF1 | Biochemical Assay | 6.0 | 1 µM | [1] |

| BRPF2 | Biochemical Assay | 4.3 | 50.1 µM | [1] |

| BRPF1 | NanoBRET™ Cellular Assay | 5.4 | 3.98 µM | [2] |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. IC50 values were calculated from the pIC50 values.

Signaling Pathway

The signaling pathway affected by this compound involves the disruption of BRPF1/2-mediated histone acetylation and subsequent gene regulation.

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to study the effects of this compound. These protocols are based on methodologies described in the literature for the potent analog GSK6853, for which GSK9311 serves as a negative control.[2]

NanoBRET™ Cellular Target Engagement Assay

This assay measures the ability of a compound to disrupt the interaction between a bromodomain and its histone ligand within living cells.

Materials:

-

HEK293 cells

-

Expression vectors for:

-

NanoLuc®-tagged BRPF1 bromodomain

-

HaloTag®-tagged histone H3.3

-

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

This compound (and GSK6853 as a positive control)

-

Opti-MEM® I Reduced Serum Medium

-

White, solid-bottom 96-well plates

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-BRPF1 and HaloTag®-H3.3 expression vectors.

-

Cell Plating: 24 hours post-transfection, plate the cells in white 96-well plates at a density of 2 x 10^4 cells per well in Opti-MEM®.

-

Ligand Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM and incubate for at least 18 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound and the positive control (GSK6853) in DMSO. Add the compounds to the wells, ensuring the final DMSO concentration does not exceed 0.1%. Incubate for 2 hours at 37°C.

-

Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions and add it to the wells.

-

Signal Detection: Read the plate on a luminometer equipped with filters for measuring NanoLuc® emission (donor, 460 nm) and NanoBRET™ signal (acceptor, >610 nm).

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis of Histone Acetylation

This protocol is to assess the effect of GSK9311 on global or specific histone acetylation levels.

Materials:

-

Cell line of interest (e.g., a cancer cell line with known BRPF1/2 expression)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against specific histone modifications (e.g., anti-H3K14ac, anti-H3K23ac) and total histone H3 (as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and blotting apparatus

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts, mix with Laemmli buffer, and separate the proteins on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-H3K14ac) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and add the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone H3 levels.

Chromatin Immunoprecipitation (ChIP) followed by qPCR

This experiment determines if GSK9311 treatment alters the association of BRPF1/2-containing HAT complexes with specific gene promoters.

Materials:

-

Cell line of interest

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine (for quenching)

-

ChIP lysis buffer

-

Antibody against a component of the HAT complex (e.g., BRPF1, MOZ)

-

Protein A/G magnetic beads

-

Wash buffers of increasing stringency

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters (e.g., E2F2, EZH2) and a negative control region

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the reaction with glycine.

-

Chromatin Preparation: Harvest the cells, lyse them, and sonicate the chromatin to obtain fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with the primary antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution: Wash the beads with a series of wash buffers to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating the samples. Treat with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.

-

qPCR Analysis: Perform qPCR using primers specific to the promoter regions of target genes. Quantify the amount of immunoprecipitated DNA relative to the input DNA.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the cellular effects of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of BRPF1 and BRPF2 in epigenetic regulation. Its mechanism of action centers on the inhibition of their bromodomains, leading to the disruption of HAT complex activity and subsequent alterations in gene expression. By serving as a well-characterized negative control for more potent inhibitors, this compound enables researchers to confidently attribute observed biological effects to the specific inhibition of the BRPF1 bromodomain. The experimental protocols and workflows detailed in this guide provide a solid foundation for utilizing this compound to further unravel the complexities of chromatin biology and its implications in health and disease.

References

Unveiling the Role of GSK9311 Hydrochloride in Epigenetic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

GSK9311 hydrochloride is a crucial tool in the field of epigenetics, primarily utilized as a negative control for its structurally similar and potent counterpart, GSK6853, a selective inhibitor of the BRPF1 (Bromodomain and PHD Finger Containing 1) bromodomain.[1][2][3] While this compound itself exhibits weak inhibitory activity towards BRPF1 and BRPF2, its significance lies in providing a baseline for researchers to validate the specific effects of potent BRPF1 inhibitors in cellular and biochemical assays.[2][3] This guide delves into the technical aspects of this compound, its target's signaling pathway, and the experimental protocols where it serves as an indispensable control.

The BRPF1 Signaling Pathway: A Hub for Histone Acetylation and Gene Regulation

BRPF1 is a scaffolding protein that plays a pivotal role in the regulation of gene expression through its involvement in histone acetylation.[4][5][6] It is a key component of the MOZ (Monocytic Leukemia Zinc Finger Protein)/MORF (MOZ-Related Factor) histone acetyltransferase (HAT) complex.[4][5] The primary function of BRPF1 is to recognize acetylated lysine residues on histone tails, particularly on H2A, H3, and H4, through its bromodomain.[5][6] This recognition facilitates the recruitment of the MOZ/MORF HAT complex to specific chromatin regions, leading to the acetylation of histone tails. This epigenetic modification alters chromatin structure, making it more accessible to transcription factors and thereby activating gene transcription.[7]

The BRPF1 protein possesses multiple domains that contribute to its function:

-

Bromodomain: Recognizes and binds to acetylated lysine residues on histones.[5]

-

PHD (Plant Homeodomain) fingers: These domains are also involved in recognizing histone modifications.[4][5]

-

PWWP domain: This domain is responsible for binding to methylated histones, further anchoring the complex to specific chromatin regions.[4]

By integrating signals from various histone modifications, BRPF1 acts as a crucial regulator of gene transcription, influencing a wide array of cellular processes.

Quantitative Data: Comparative Inhibitory Activity

The primary utility of this compound as a negative control is evident when its inhibitory activity is compared to that of the potent inhibitor, GSK6853. The data is presented as pIC50 values, which is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

| Compound | Target | pIC50 |

| GSK6853 | BRPF1 | 8.1[1][8][9] |

| BRPF2 | 5.1[9] | |

| BRPF3 | 4.8[9] | |

| This compound | BRPF1 | 6.0[2][3] |

| BRPF2 | 4.3[2][3] |

Experimental Protocols: Utilizing this compound as a Negative Control

This compound is essential for validating that the observed effects in an experiment are due to the specific inhibition of BRPF1 by a potent inhibitor like GSK6853, and not due to off-target effects of the chemical scaffold. A common assay for studying bromodomain-ligand interactions is the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

AlphaScreen Assay for BRPF1 Inhibition

This protocol outlines the general steps for an AlphaScreen assay to measure the inhibition of the BRPF1 bromodomain interaction with an acetylated histone peptide.

1. Reagent Preparation:

-

Prepare Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, supplemented with 0.05% CHAPS.

-

Dilute GST-tagged BRPF1 bromodomain and biotinylated acetylated histone H4 peptide in the assay buffer to their optimal concentrations (determined through titration experiments).

-

Prepare serial dilutions of the test compounds (e.g., GSK6853) and the negative control (this compound) in DMSO, followed by dilution in the assay buffer.

-

Prepare AlphaScreen Donor and Acceptor beads as per the manufacturer's instructions.

2. Assay Procedure:

-

In a 384-well microplate, add the diluted test compounds and this compound.

-

Add the diluted GST-tagged BRPF1 bromodomain to each well.

-

Incubate for a specified period (e.g., 30 minutes) at room temperature to allow compound binding to the bromodomain.

-

Add the diluted biotinylated acetylated histone H4 peptide to initiate the binding reaction.

-

Add Glutathione Acceptor beads and incubate in the dark.

-

Add Streptavidin Donor beads and incubate further in the dark.

3. Data Acquisition and Analysis:

-

Read the plate using an AlphaScreen-compatible plate reader.

-

The signal generated is proportional to the extent of the BRPF1-histone peptide interaction.

-

In the presence of an inhibitor like GSK6853, the signal will decrease.

-

This compound should show minimal to no reduction in the signal at concentrations where GSK6853 is active, confirming the specificity of the potent inhibitor.

-

Calculate IC50 values from the dose-response curves.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Uncovering the non-histone interactome of the BRPF1 bromodomain using site-specific azide-acetyllysine photochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into recognition of acetylated histone ligands by the BRPF1 bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | The MOZ-BRPF1 acetyltransferase complex in epigenetic crosstalk linked to gene regulation, development, and human diseases [frontiersin.org]

- 8. selleckchem.com [selleckchem.com]

- 9. rndsystems.com [rndsystems.com]

In-Depth Technical Guide: Inhibition of BRPF1 and BRPF2 by GSK9311 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain and PHD Finger-containing (BRPF) proteins, specifically BRPF1 and BRPF2 (also known as BRD1), are critical scaffolding components of histone acetyltransferase (HAT) complexes. These proteins play a pivotal role in chromatin remodeling and gene transcription by recognizing acetylated lysine residues on histones and recruiting catalytic subunits of HAT complexes, such as MOZ (KAT6A), MORF (KAT6B), and HBO1 (KAT7). Dysregulation of BRPF1 and BRPF2 has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention.

GSK9311 hydrochloride is a chemical probe that acts as an inhibitor of the BRPF1 and BRPF2 bromodomains. It is structurally related to the more potent inhibitor GSK6853 and is often utilized as a less active analogue or a negative control in research settings to validate the on-target effects of BRPF bromodomain inhibition. This guide provides a comprehensive technical overview of the inhibition of BRPF1 and BRPF2 by this compound, including quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Inhibition Data

The inhibitory activity of this compound against the bromodomains of BRPF1 and BRPF2 has been quantified using various biochemical assays. The data is summarized in the table below for clear comparison.

| Compound | Target | Assay Type | pIC50 | IC50 (nM) | Notes |

| This compound | BRPF1 | Biochemical Assay | 6.0[1] | 1000 | Less active analogue of GSK6853, often used as a negative control.[1] |

| BRPF2 | Biochemical Assay | 4.3[1] | 50118 | Significantly lower potency against BRPF2 compared to BRPF1. |

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are representative protocols for biochemical assays commonly used to assess the inhibitory activity of compounds like this compound against BRPF1 and BRPF2.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of the BRPF bromodomain to an acetylated histone peptide. Inhibition of this interaction by a compound like GSK9311 results in a decrease in the FRET signal.

Materials:

-

Recombinant human BRPF1 (aa 615-726) and BRPF2 (aa 607-717) bromodomain proteins with a His-tag.

-

Biotinylated histone H4 acetylated at lysine 12 (H4K12ac) peptide.

-

Europium-labeled anti-His antibody (Donor fluorophore).

-

Streptavidin-conjugated Allophycocyanin (APC) (Acceptor fluorophore).

-

Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.

-

This compound stock solution in DMSO.

-

384-well low-volume black plates.

-

TR-FRET compatible plate reader.

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the His-tagged BRPF bromodomain protein and the Europium-labeled anti-His antibody in Assay Buffer.

-

Incubate for 15 minutes at room temperature.

-

Add 4 µL of a solution containing the biotinylated H4K12ac peptide and Streptavidin-APC in Assay Buffer.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader (Excitation: 320 nm, Emission: 620 nm for Europium and 665 nm for APC).

-

Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).

-

Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based assay measures the interaction between the BRPF bromodomain and an acetylated histone peptide. Inhibition of this interaction by GSK9311 disrupts the proximity of the donor and acceptor beads, leading to a decrease in the luminescent signal.

Materials:

-

Recombinant human BRPF1 and BRPF2 bromodomain proteins with a GST-tag.

-

Biotinylated histone H4 acetylated at lysine 12 (H4K12ac) peptide.

-

Glutathione-coated Donor beads.

-

Streptavidin-coated Acceptor beads.

-

Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS.

-

This compound stock solution in DMSO.

-

384-well white plates.

-

AlphaScreen-compatible plate reader.

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

Add 2.5 µL of the diluted compound or DMSO to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the GST-tagged BRPF bromodomain protein in Assay Buffer.

-

Incubate for 30 minutes at room temperature.

-

Add 2.5 µL of a solution containing the biotinylated H4K12ac peptide in Assay Buffer.

-

Incubate for another 30 minutes at room temperature.

-

Add 2.5 µL of a 1:1 mixture of Glutathione Donor beads and Streptavidin Acceptor beads in Assay Buffer.

-

Incubate for 60-90 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible reader (Excitation: 680 nm, Emission: 520-620 nm).

-

Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Signaling Pathways and Experimental Workflows

BRPF1 and BRPF2 are integral components of large multiprotein HAT complexes. Their bromodomains are crucial for recognizing acetylated histones, thereby targeting the enzymatic activity of the complex to specific genomic loci.

BRPF1/2 in MOZ/MORF Histone Acetyltransferase Complexes

BRPF1 and BRPF2 act as scaffolds to assemble the MOZ/MORF HAT complexes. They bridge the catalytic subunits (MOZ or MORF) with other components like ING5 and EAF6. This assembly is critical for the complex's stability and enzymatic activity, which primarily targets histone H3 for acetylation.

Caption: BRPF1/2 scaffolding role in the MOZ/MORF HAT complex.

BRPF1/2 in the HBO1 Histone Acetyltransferase Complex

Similar to their role in the MOZ/MORF complexes, BRPF1 and BRPF2 also serve as scaffolding proteins for the HBO1 HAT complex. The interaction with BRPF proteins directs the substrate specificity of HBO1 towards histone H3, particularly H3K14 acetylation.

Caption: BRPF1/2 scaffolding role in the HBO1 HAT complex.

Experimental Workflow for Inhibitor Characterization

The process of characterizing a bromodomain inhibitor like GSK9311 involves a series of steps from initial screening to cellular validation.

References

Navigating the Kinase Inhibitor Landscape: A Technical Guide to the Discovery and Synthesis of GSK's RIPK1 Inhibitor, GSK2982772

An important clarification on the initially requested compound, GSK9311 hydrochloride: Initial research indicates that this compound is not a primary therapeutic agent but serves as a less active analog and negative control for GSK6853, a potent inhibitor of the BRPF1 bromodomain.[1][2] This guide will instead focus on a prominent clinical candidate from GlaxoSmithKline, GSK2982772, a first-in-class, selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), which has been the subject of extensive research and clinical investigation for various inflammatory diseases.[3][4][5]

Introduction: RIPK1 - A Key Mediator of Inflammation and Cell Death

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways governing inflammation, apoptosis (programmed cell death), and necroptosis (a form of programmed necrosis).[6][7] Dysregulation of RIPK1 activity has been implicated in the pathogenesis of a wide range of autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and ulcerative colitis.[4][5] As such, RIPK1 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.

The signaling pathways involving RIPK1 are complex, often initiated by the binding of ligands such as Tumor Necrosis Factor-alpha (TNFα) to their receptors. This triggers the formation of multi-protein complexes that determine the cellular outcome, be it survival through NF-κB activation or cell death via apoptosis or necroptosis. The kinase activity of RIPK1 is a crucial determinant in the switch towards the inflammatory necroptotic pathway.

The Discovery of GSK2982772: From DNA-Encoded Libraries to a Clinical Candidate

The journey to identify GSK2982772 began with the screening of GlaxoSmithKline's extensive DNA-encoded library against the RIPK1 kinase. This high-throughput screening approach identified a promising hit compound with a benzoxazepinone scaffold, known as GSK'481.[4] While potent, GSK'481 possessed suboptimal physicochemical properties, including high lipophilicity, which could hinder its development as an oral drug.

This led to a focused lead optimization campaign centered on the benzoxazepinone core. Medicinal chemists systematically modified the structure to improve its drug-like properties while maintaining high potency and selectivity for RIPK1. This effort culminated in the discovery of GSK2982772, which demonstrated a superior profile with potent RIPK1 inhibition, excellent kinase selectivity, and favorable pharmacokinetic properties, making it a suitable candidate for clinical development.[4][5]

Synthesis of GSK2982772

The chemical synthesis of GSK2982772 and its analogs revolves around the construction of the core benzoxazepinone heterocyclic system. While the proprietary, detailed synthesis protocol for GSK2982772 is not fully disclosed in the public domain, the scientific literature provides insights into the general synthetic strategies for this class of compounds. The synthesis typically involves a multi-step sequence to assemble the seven-membered ring and subsequently append the necessary side chains. A generalized synthetic approach for related benzoxazepinone RIPK1 inhibitors has been described, which involves the formation of the core ring structure followed by coupling reactions to introduce the triazole carboxamide moiety.[8][9][10][11]

Quantitative Data Summary

The following tables summarize the key quantitative data for GSK2982772, highlighting its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of GSK2982772

| Parameter | Species | Value | Reference |

| IC50 (RIPK1) | Human | 16 nM | [12][13] |

| Monkey | 20 nM | [12][13] | |

| Kinase Selectivity | Panel of >339 kinases | >1,000-fold selective | [12] |

Table 2: Pharmacokinetic Properties of GSK2982772

| Parameter | Species | Value | Reference |

| Half-life (t½) | Human | 2-3 hours | [14] |

| Free Fraction in Blood | Rat | 4.2% | [12] |

| Dog | 11% | [12] | |

| Cynomolgus Monkey | 11% | [12] | |

| Human | 7.4% | [12] | |

| Brain Penetration | Rat | Low (4%) | [12] |

Experimental Protocols

RIPK1 Kinase Activity Assay (ADP-Glo™ Assay)

This biochemical assay is a common method to determine the potency of an inhibitor against its target kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Protocol:

-

Kinase Reaction: Recombinant human RIPK1 kinase is incubated with the substrate (e.g., a generic kinase substrate like myelin basic protein) and ATP in a reaction buffer. Test compounds (like GSK2982772) at various concentrations are included in the reaction mixture.

-

ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.

-

Signal Detection: The luminescence is measured using a luminometer. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by plotting the luminescence signal against the inhibitor concentration.

Cellular Necroptosis Assay

This cell-based assay assesses the ability of an inhibitor to block necroptosis induced by a specific stimulus.

Principle: Certain cell lines, such as human HT-29 colon adenocarcinoma cells, can be induced to undergo necroptosis by treatment with a combination of TNFα, a Smac mimetic (to inhibit apoptosis), and a pan-caspase inhibitor (like z-VAD-FMK). Cell viability is measured to determine the protective effect of the inhibitor.

Protocol:

-

Cell Seeding: HT-29 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of GSK2982772 for a defined period (e.g., 1 hour).

-

Induction of Necroptosis: Necroptosis is induced by adding a cocktail of TNFα, a Smac mimetic, and z-VAD-FMK to the cell culture medium.

-

Incubation: The cells are incubated for a period sufficient to induce cell death in the control wells (e.g., 24 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The EC50 value, the concentration of the compound that provides 50% protection from necroptosis, is determined by plotting cell viability against the compound concentration.

Visualizations

RIPK1 Signaling Pathway

Caption: Simplified RIPK1 signaling pathway upon TNFα stimulation.

Experimental Workflow for RIPK1 Inhibitor Characterization

Caption: General workflow for the discovery and characterization of a kinase inhibitor.

References

- 1. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects. [repository.cam.ac.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]

- 7. RIPK1 - Wikipedia [en.wikipedia.org]

- 8. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel biaryl benzoxazepinones as dual-mode receptor-interacting protein kinase-1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of novel biaryl benzoxazepinones as dual-mode receptor-interacting protein kinase-1 (RIPK1) inhibitors. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. adooq.com [adooq.com]

- 14. alzdiscovery.org [alzdiscovery.org]

In-Depth Technical Guide: Preliminary Studies with GSK9311 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies involving GSK9311 hydrochloride, a crucial tool compound in the study of bromodomain-containing proteins. This document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Core Compound: this compound

This compound is recognized as a less active analogue of the potent and selective BRPF1 bromodomain inhibitor, GSK6853.[1] Due to its structural similarity but significantly reduced inhibitory activity, this compound serves as an ideal negative control in experiments designed to probe the function of the BRPF1 bromodomain.[1] Its use allows researchers to distinguish between on-target effects of BRPF1 inhibition and potential off-target or compound-specific effects.

Mechanism of Action and Target Profile

This compound primarily targets the bromodomain of Bromodomain and PHD Finger Containing (BRPF) proteins. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, playing a critical role in the regulation of gene transcription.

The inhibitory activity of this compound has been quantified against BRPF1 and BRPF2, as summarized in the table below.

Quantitative Data Summary

The following table presents the pIC50 values for this compound against BRPF1 and BRPF2 bromodomains. The pIC50 value is the negative logarithm of the half-maximal inhibitory concentration (IC50), with a higher value indicating greater potency.

| Target Bromodomain | pIC50 | Reference |

| BRPF1 | 6.0 | [1] |

| BRPF2 | 4.3 | [1] |

Signaling Pathway

This compound and its active counterpart, GSK6853, target the BRPF1 protein. BRPF1 is a scaffolding protein that plays a crucial role in the assembly and function of the MOZ/MORF histone acetyltransferase (HAT) complexes. These complexes are key epigenetic regulators, primarily responsible for the acetylation of histone H3 at lysine 23 (H3K23ac). This histone modification is associated with active gene transcription.

The BRPF1-containing HAT complex is a tetrameric structure composed of:

-

BRPF1: The scaffold protein that brings the other components together. Its bromodomain binds to acetylated histones, anchoring the complex to chromatin.

-

MOZ (Monocytic Leukemia Zinc Finger Protein) or MORF (MOZ-Related Factor): The catalytic subunit with histone acetyltransferase activity.

-

ING5 (Inhibitor of Growth 5): A tumor suppressor protein that enhances the HAT activity of the complex.

-

MEAF6 (MYST/Esa1-Associated Factor 6): A protein that stabilizes the complex.

By inhibiting the BRPF1 bromodomain, compounds like GSK6853 prevent the recruitment of the MOZ/MORF HAT complex to chromatin, leading to a decrease in H3K23 acetylation and subsequent repression of target gene expression. This compound, as a negative control, is not expected to significantly disrupt this process at concentrations where GSK6853 is active.

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary studies of this compound are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of this compound to the BRPF1 bromodomain.

Materials:

-

GST-tagged BRPF1 bromodomain

-

Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated Allophycocyanin (APC) (Acceptor)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

-

384-well low-volume microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 2 µL of the compound dilutions to the wells of a 384-well plate.

-

Prepare a mix of GST-BRPF1 and biotinylated H4K12ac peptide in assay buffer.

-

Add 4 µL of the protein-peptide mix to each well.

-

Incubate for 15 minutes at room temperature.

-

Prepare a mix of Europium-labeled anti-GST antibody and Streptavidin-APC in assay buffer.

-

Add 4 µL of the detection reagent mix to each well.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (APC).

-

Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the compound concentration to determine the IC50 value.

NanoBRET™ Cellular Target Engagement Assay

This assay is used to confirm the lack of significant target engagement of this compound with BRPF1 in a cellular context.

Materials:

-

HEK293 cells

-

Plasmid encoding NanoLuc®-BRPF1 fusion protein

-

Plasmid encoding HaloTag®-Histone H3.3 fusion protein

-

FuGENE® HD Transfection Reagent

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand (Tracer)

-

This compound

-

White, 96-well assay plates

Procedure:

-

Co-transfect HEK293 cells with the NanoLuc®-BRPF1 and HaloTag®-Histone H3.3 plasmids using FuGENE® HD.

-

Incubate the transfected cells for 24 hours.

-

Harvest the cells and resuspend in Opti-MEM™.

-

Prepare serial dilutions of this compound in Opti-MEM™.

-

Add the compound dilutions to the wells of a 96-well plate.

-

Add the transfected cell suspension to the wells.

-

Add the HaloTag® NanoBRET™ 618 Ligand to all wells except the "no tracer" controls.

-

Incubate at 37°C in a CO2 incubator for 90 minutes.

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence (Donor emission at 460 nm and Acceptor emission at >600 nm).

-

Calculate the NanoBRET™ ratio (Acceptor emission / Donor emission) and assess the effect of this compound on the interaction.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating a test compound like this compound using biochemical and cellular assays.

References

An In-depth Technical Guide to GSK9311 Hydrochloride for Chromatin Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of BRPF Proteins in Chromatin Modification

The Bromodomain and PHD Finger-containing (BRPF) family of proteins, comprising BRPF1, BRPF2, and BRPF3, are crucial scaffolding components of the MYST family of histone acetyltransferase (HAT) complexes.[1][2] These complexes play a fundamental role in chromatin remodeling and the regulation of gene expression through the acetylation of histone tails. Histone acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription.[3][4]

BRPF1 is a critical component of the MOZ (Monocytic Leukemia Zinc Finger) and MORF (MOZ-Related Factor) HAT complexes.[5][6] Its bromodomain specifically recognizes and binds to acetylated lysine residues on histones, thereby recruiting the HAT complex to specific chromatin loci.[4][7] This targeted acetylation is vital for normal development, including hematopoiesis and neurogenesis, and its dysregulation is implicated in various diseases, including cancer.[8][9][10]

To investigate the precise functions of BRPF1, potent and selective chemical probes are indispensable. GSK6853 is a highly potent and selective inhibitor of the BRPF1 bromodomain, making it an invaluable tool for studying the biological consequences of BRPF1 inhibition.[1][2][11] In parallel, GSK9311 hydrochloride, a structurally related but significantly less active analogue of GSK6853, serves an equally critical role as a negative control.[12] The use of this compound is essential to ensure that any observed biological effects are a direct result of BRPF1 inhibition by GSK6853 and not due to off-target effects of the chemical scaffold.

This technical guide provides a comprehensive overview of this compound, its relationship to GSK6853, and its application in chromatin biology research as a negative control to validate the specific effects of BRPF1 inhibition.

Physicochemical Properties and In Vitro Activity

A direct comparison of the physicochemical properties and in vitro inhibitory activities of this compound and GSK6853 highlights the features that make them an ideal pair for rigorous scientific investigation.

Table 1: Physicochemical Properties

| Property | This compound | GSK6853 |

| Molecular Formula | C₂₄H₃₁N₅O₃・HCl | C₂₂H₂₇N₅O₃ |

| Molecular Weight | 474.0 g/mol | 409.48 g/mol |

| Solubility | Soluble in DMSO and water | Soluble in DMSO |

Table 2: In Vitro Inhibitory Activity and Selectivity

| Target | This compound (pIC₅₀) | GSK6853 (pIC₅₀/pKd) | Selectivity of GSK6853 |

| BRPF1 | 6.0 | 8.1 (TR-FRET) / 9.5 (BROMOscan) | >1600-fold vs. other bromodomains |

| BRPF2 | 4.3 | 5.1 (TR-FRET) | |

| BRPF3 | Not reported | 4.8 (TR-FRET) | |

| BRD4 BD1/BD2 | Not reported | 4.7 / <4.3 (TR-FRET) |

Data compiled from multiple sources.[1][11][13][14]

The BRPF1-Containing Histone Acetyltransferase Complex and its Inhibition

BRPF1 acts as a scaffold, bringing together the catalytic subunit (MOZ or MORF) and other accessory proteins like ING5 and MEAF6 to form a functional HAT complex.[6][15] The bromodomain of BRPF1 is the "reader" module that targets the complex to acetylated histones.

GSK6853 functions by competitively binding to the acetyl-lysine binding pocket of the BRPF1 bromodomain, thereby preventing the recruitment of the HAT complex to chromatin. This leads to a reduction in histone acetylation at target gene loci and subsequent changes in gene expression.

The Indispensable Role of this compound as a Negative Control

To confidently attribute any observed cellular or in vivo effects to the inhibition of BRPF1, it is imperative to use a negative control. This compound is the ideal negative control for GSK6853 because it shares the same chemical scaffold but has significantly lower potency against BRPF1.

Experimental Protocols

The following are example protocols that incorporate this compound as a negative control to validate the findings obtained with GSK6853.

Cellular Target Engagement: NanoBRET™ Assay

This assay measures the displacement of a NanoLuc-tagged BRPF1 bromodomain from a Halo-tagged histone H3.3 in live cells, confirming target engagement.

Materials:

-

HEK293 cells

-

Expression vectors for NanoLuc-BRPF1 and HaloTag-Histone H3.3

-

Transfection reagent

-

Phenol red-free DMEM with 4% FBS

-

NanoBRET™ 618 fluorescent ligand (Promega)

-

GSK6853 and this compound (dissolved in DMSO)

-

White, 96-well assay plates

Protocol:

-

Co-transfect HEK293 cells with NanoLuc-BRPF1 and HaloTag-Histone H3.3 expression vectors.

-

After 20-24 hours, harvest and resuspend the cells in phenol red-free DMEM.

-

Add the NanoBRET™ 618 fluorescent ligand to a final concentration of 100 nM.

-

Dispense the cell suspension into the wells of a 96-well plate.

-

Add serial dilutions of GSK6853, this compound, or DMSO (vehicle control) to the wells.

-

Incubate at 37°C for 2 hours.

-

Measure the NanoBRET™ signal using a plate reader equipped with appropriate filters for NanoLuc emission (460 nm) and HaloTag-ligand emission (618 nm).

-

Calculate the BRET ratio and plot against the compound concentration to determine the IC₅₀ values.

Expected Outcome: GSK6853 will show a potent, dose-dependent decrease in the BRET signal (IC₅₀ ~20 nM), indicating displacement of BRPF1 from histones. This compound will show a significantly weaker or no effect at comparable concentrations.[12]

Western Blot Analysis of Downstream Signaling

This protocol is designed to assess the effect of BRPF1 inhibition on the expression and phosphorylation of downstream target proteins, such as those in the JAK2/STAT3 pathway in non-small cell lung cancer (NSCLC) cells.[16][17]

Materials:

-

NSCLC cell line (e.g., A549)

-

GSK6853 and this compound (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-CCNA2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Seed A549 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with GSK6853 (e.g., 1 µM), this compound (e.g., 1 µM), or DMSO for the desired time (e.g., 24-48 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

Expected Outcome: Treatment with GSK6853 should lead to a decrease in the levels of p-JAK2, p-STAT3, and CCNA2. In contrast, treatment with this compound or the vehicle control should not significantly affect the levels of these proteins.

Chromatin Immunoprecipitation (ChIP)-qPCR

This protocol allows for the investigation of changes in histone acetylation at specific gene promoters regulated by BRPF1-containing HAT complexes.

Materials:

-

Cells of interest

-

Formaldehyde (for cross-linking)

-

Glycine (for quenching)

-

ChIP lysis and wash buffers

-

Antibody against a specific histone acetylation mark (e.g., H3K14ac) or against BRPF1

-

Protein A/G magnetic beads

-

Reagents for reverse cross-linking and DNA purification

-

Primers for qPCR targeting a specific gene promoter and a negative control region

Protocol:

-

Treat cells with GSK6853, this compound, or vehicle for a specified time.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight with an antibody against the histone mark of interest or BRPF1.

-

Capture the antibody-protein-DNA complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the complexes from the beads and reverse the cross-links by heating.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific DNA sequences using qPCR with primers for target gene promoters.

Expected Outcome: GSK6853 treatment should result in a decreased enrichment of the specific histone acetylation mark (or BRPF1 itself) at the target gene promoter compared to the vehicle control. This compound treatment should show no significant difference from the vehicle control.

Data Presentation and Interpretation

Quantitative data from the experiments described above should be presented in a clear and structured format to facilitate comparison between the different treatment groups.

Table 3: Example Data from a Cellular Proliferation Assay (e.g., CCK-8)

| Treatment (1 µM) | Cell Viability (% of Control) |

| Vehicle (DMSO) | 100 ± 5.2 |

| GSK6853 | 45 ± 3.8 |

| This compound | 98 ± 4.5 |

Table 4: Example Data from a ChIP-qPCR Experiment

| Treatment (1 µM) | Fold Enrichment of H3K14ac at Target Promoter (vs. Input) |

| Vehicle (DMSO) | 12.5 ± 1.1 |

| GSK6853 | 3.2 ± 0.5 |

| This compound | 11.9 ± 1.3 |

The consistent observation of a significant biological effect with GSK6853, coupled with the lack of a similar effect with this compound at the same concentration, provides strong evidence that the observed phenomenon is a direct consequence of BRPF1 bromodomain inhibition.

Conclusion

References

- 1. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The BRPF1 bromodomain is a molecular reader of di-acetyllysine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural insights into recognition of acetylated histone ligands by the BRPF1 bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutations in the Chromatin Regulator Gene BRPF1 Cause Syndromic Intellectual Disability and Deficient Histone Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deficiency of the Chromatin Regulator Brpf1 Causes Abnormal Brain Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BRPF1 in cancer epigenetics: a key regulator of histone acetylation and a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. GSK6853 | Structural Genomics Consortium [thesgc.org]

- 13. apexbt.com [apexbt.com]

- 14. GSK 6853 | Bromodomains | Tocris Bioscience [tocris.com]

- 15. Molecular basis for the PZP domain of BRPF1 association with chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BRPF1 inhibitor GSK6853 inhibits NSCLC cell proliferation via the JAK2/STAT3/CCNA2 axis to induce cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Role of GSK9311 Hydrochloride in Epigenetic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK9311 hydrochloride is a crucial chemical tool for the study of epigenetics, specifically in the context of histone acetylation and gene regulation. While its direct biological activity is limited, its primary role as a negative control for the potent and selective BRPF1 bromodomain inhibitor, GSK6853, is indispensable for rigorous scientific inquiry. This technical guide provides an in-depth overview of this compound, its mechanism of action, its relationship to BRPF1-mediated signaling, and detailed protocols for its use in key experimental assays.

Introduction to BRPF1 and its Role in Epigenetics

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. A key mechanism in this regulation is the post-translational modification of histone proteins, which package DNA into chromatin. The acetylation of lysine residues on histone tails is a dynamic and critical mark that is generally associated with a more open chromatin structure and transcriptional activation.

This process is mediated by two opposing classes of enzymes: histone acetyltransferases (HATs) and histone deacetylases (HDACs). The "readers" of these acetylation marks are proteins containing a specialized module known as a bromodomain. Bromodomain and PHD Finger-Containing Protein 1 (BRPF1) is a scaffolding protein that plays a pivotal role in the assembly and function of several MYST family histone acetyltransferase (HAT) complexes, including the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) complexes. By recruiting these HATs to specific chromatin loci, BRPF1 is instrumental in the acetylation of histone H3 at lysine 14 (H3K14ac) and lysine 23 (H3K23ac), leading to the transcriptional activation of target genes. Dysregulation of BRPF1-containing complexes has been implicated in various diseases, including cancer and neurodevelopmental disorders.

This compound: A Negative Control for a Potent BRPF1 Inhibitor

This compound is a close structural analog of GSK6853, a highly potent and selective inhibitor of the BRPF1 bromodomain.[1][2] GSK9311 was specifically designed and synthesized to serve as a negative control in experiments investigating the effects of BRPF1 inhibition by GSK6853.[1] The use of such a control is critical to ensure that any observed cellular or molecular effects are due to the specific inhibition of BRPF1 and not to off-target effects of the chemical scaffold.[3]

Mechanism of Action

Like GSK6853, this compound targets the acetyl-lysine binding pocket of the BRPF1 bromodomain. However, due to a key structural modification—the alkylation of the 5-amide group—its affinity for BRPF1 is significantly reduced.[1] This results in a compound with substantially lower inhibitory activity against BRPF1, making it an ideal negative control.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its active counterpart, GSK6853.

| Compound | Target | Assay Type | pIC50 | IC50 | Reference |

| This compound | BRPF1 | TR-FRET | 6.0 | 1000 nM | [1] |

| This compound | BRPF2 | TR-FRET | 4.3 | 50118 nM | [1] |

| GSK6853 | BRPF1 | TR-FRET | 8.1 | 7.9 nM | [4] |

| Compound | Target | Assay Type | pIC50 | IC50 | Reference |

| This compound | NanoLuc-BRPF1 & H3.3-HaloTag | NanoBRET™ Cellular Assay | 5.4 | 3.7 µM | [1] |

| GSK6853 | NanoLuc-BRPF1 & H3.3-HaloTag | NanoBRET™ Cellular Assay | 7.7 | 20 nM | [1] |

BRPF1-Mediated Signaling Pathways

BRPF1 acts as a scaffold for the MOZ/MORF HAT complexes, which play a crucial role in regulating gene expression. Inhibition of the BRPF1 bromodomain by potent inhibitors like GSK6853 disrupts this process, leading to downstream effects on various signaling pathways. This compound, being a weak inhibitor, is not expected to significantly perturb these pathways and thus serves to validate that the effects of GSK6853 are on-target.

Caption: BRPF1 signaling pathway and points of intervention.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound as a negative control.

NanoBRET™ Cellular Target Engagement Assay

This assay is used to quantify the binding of a compound to a target protein in live cells.

Caption: Workflow for the NanoBRET™ cellular target engagement assay.

Methodology:

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Co-transfect cells with plasmids encoding for NanoLuc-BRPF1 and HaloTag-Histone H3.3 using a suitable transfection reagent.

-

-

Assay Preparation:

-

24 hours post-transfection, harvest and seed the cells into 96-well white-bottom plates.

-

Prepare serial dilutions of this compound and GSK6853 in Opti-MEM. A typical concentration range for GSK9311 would be from 100 µM down to 1 nM, while for GSK6853, it would be from 10 µM down to 0.1 nM.

-

-

Compound and Tracer Addition:

-

Add the diluted compounds to the respective wells.

-

Add the HaloTag-NanoBRET 618 Ligand (tracer) to all wells at a final concentration determined by a pre-run tracer titration experiment.

-

-

Incubation and Detection:

-

Incubate the plate for 2-4 hours at 37°C in a CO2 incubator.

-

Prepare the NanoBRET Nano-Glo Substrate according to the manufacturer's instructions and add it to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately read the plate on a luminometer equipped with filters for NanoLuc emission (460 nm) and the tracer's emission (618 nm).

-

Calculate the BRET ratio (618nm emission / 460nm emission).

-

Plot the BRET ratio against the log of the compound concentration and fit a dose-response curve to determine the IC50 values.

-

Western Blot for Histone Acetylation

This protocol is designed to assess the effect of BRPF1 inhibition on global levels of specific histone acetylation marks.

Methodology:

-

Cell Treatment and Lysate Preparation:

-

Seed a suitable cell line (e.g., a cancer cell line known to be sensitive to BRPF1 inhibition) in 6-well plates.

-

Treat the cells with this compound (e.g., 10 µM) and GSK6853 (e.g., 1 µM) for 24-48 hours. Include a vehicle (DMSO) control.

-

Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.

-

Quantify the protein concentration of the histone extracts using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of histone extracts on a 15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against H3K14ac, H3K23ac, and total Histone H3 (as a loading control).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the acetylation mark signals to the total Histone H3 signal.

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP followed by qPCR or sequencing (ChIP-seq) can be used to determine the effect of BRPF1 inhibition on the localization of the MOZ/MORF complex and the levels of histone acetylation at specific gene promoters.

Methodology:

-

Cell Treatment and Cross-linking:

-

Treat cells with this compound, GSK6853, and a vehicle control as described for the western blot.

-

Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the cross-linking reaction with glycine.

-

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Sonically shear the chromatin to an average fragment size of 200-500 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with antibodies against BRPF1, H3K14ac, or a non-specific IgG control.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

-

Washes and Elution:

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a PCR purification kit.

-

-

Analysis:

-

For ChIP-qPCR, perform quantitative PCR using primers for the promoter regions of known BRPF1 target genes (e.g., E2F2, EZH2).

-

For ChIP-seq, prepare a sequencing library from the purified DNA and perform next-generation sequencing.

-

Conclusion

This compound is an essential tool for the rigorous investigation of BRPF1-mediated epigenetic regulation. Its use as a negative control allows researchers to confidently attribute the effects of its potent analogue, GSK6853, to the specific inhibition of the BRPF1 bromodomain. By understanding the signaling pathways in which BRPF1 is involved and by employing the detailed experimental protocols provided in this guide, scientists and drug development professionals can effectively dissect the role of BRPF1 in health and disease, paving the way for the development of novel epigenetic therapies.

References

An In-Depth Technical Guide to the Target Profile and Selectivity of GSK9311 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target profile and selectivity of GSK9311 hydrochloride. This compound is a crucial chemical tool for researchers studying the biological functions of bromodomains, particularly in the context of epigenetic regulation. It serves as a less active analogue and negative control for the potent and selective BRPF1 bromodomain inhibitor, GSK6853.[1][2][3] The proper use of GSK9311 alongside its active counterpart is essential for attributing observed biological effects specifically to the inhibition of the BRPF1 bromodomain.

Core Target Profile

This compound is an inhibitor of the BRPF (Bromodomain and PHD Finger-containing) family of bromodomains.[2][3] Its primary targets are BRPF1 and BRPF2, with significantly lower potency compared to its structural analogue, GSK6853. This reduced activity is by design, allowing it to be used as a negative control in experimental settings.[1][4] The inhibitory activities of GSK9311 and the context provided by its active analogue, GSK6853, are summarized in the table below.

| Compound | Target | pIC50 | Assay Type | Reference |

| GSK9311 | BRPF1 | 6.0 | TR-FRET | [2][3] |

| BRPF2 | 4.3 | TR-FRET | [2][3] | |

| GSK6853 | BRPF1 | 8.1 | TR-FRET | [5][6] |

| BRPF2 | 5.1 | TR-FRET | [6] | |

| BRPF3 | 4.8 | TR-FRET | [6] |

Selectivity Profile

The selectivity of GSK9311 is best understood in the context of its highly selective counterpart, GSK6853. GSK6853 has been extensively profiled against a wide range of bromodomains and other protein targets, demonstrating remarkable selectivity for BRPF1. Given that GSK9311 is a closely related, but significantly less potent, analogue, it is expected to have a very clean off-target profile at concentrations where GSK6853 would be active.

The selectivity of GSK6853 was comprehensively evaluated using the BROMOscan® platform, which assesses binding to a large panel of bromodomains. GSK6853 demonstrated over 1600-fold selectivity for BRPF1 over all other bromodomains tested.[5][7][8]

| Compound | Target Family | Selectivity Highlights | Assay Platform | Reference |

| GSK6853 | Bromodomains | >1600-fold selective for BRPF1 over a panel of 34 other bromodomains, including the BET family. | BROMOscan® | [1] |

| GSK9311 | Bromodomains | As a much less active analogue of GSK6853, it is not expected to show significant activity against other bromodomains at relevant concentrations. | Inferred from GSK6853 data | [1][4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of GSK9311 and GSK6853.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was utilized to determine the inhibitory potency (pIC50) of compounds against BRPF bromodomains.

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide and the bromodomain. The bromodomain is fused to a GST tag and the histone peptide is biotinylated. Detection is achieved using a Europium-labeled anti-GST antibody (donor) and Streptavidin-labeled Allophycocyanin (APC) (acceptor). When the bromodomain and histone peptide interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Methodology:

-

Reagents:

-

GST-tagged BRPF bromodomain protein (BRPF1, BRPF2, or BRPF3).

-

Biotinylated histone H3 or H4 peptide containing an acetylated lysine residue.

-

Europium (Eu3+)-labeled anti-GST antibody.

-

Streptavidin-conjugated Allophycocyanin (APC).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

Test compounds (GSK9311, GSK6853) serially diluted in DMSO.

-

-

Procedure:

-

Add test compounds to a 384-well low-volume microplate.

-

Add a mixture of the GST-tagged bromodomain and the biotinylated histone peptide to the wells.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Add a mixture of the Eu3+-labeled anti-GST antibody and Streptavidin-APC.

-

Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Eu3+).

-

-

Data Analysis:

-

The ratio of the acceptor (665 nm) to donor (620 nm) fluorescence is calculated.

-

The data is normalized to high (no inhibitor) and low (no bromodomain) controls.

-

IC50 values are determined by fitting the data to a four-parameter logistic equation. pIC50 is calculated as -log(IC50).

-

BROMOscan® Bromodomain Binding Assay

This assay was used to assess the selectivity of GSK6853 across a broad panel of human bromodomains.

Principle: The BROMOscan® assay is a competitive binding assay that measures the ability of a test compound to displace a reference ligand from a bromodomain-tagged DNA construct. The amount of bromodomain bound to the immobilized ligand is measured by quantitative PCR of the DNA tag.

Methodology:

-

Reagents:

-

A panel of human bromodomains individually tagged with a unique DNA identifier.

-

An immobilized, proprietary reference ligand for each bromodomain.

-

Test compound (GSK6853).

-

-

Procedure:

-

The bromodomain-DNA construct is incubated with the immobilized ligand in the presence of the test compound.

-

After an incubation period, unbound proteins are washed away.

-

The amount of bound bromodomain is determined by qPCR of the associated DNA tag.

-

-

Data Analysis:

-

The results are typically reported as the percentage of the bromodomain that is bound to the immobilized ligand in the presence of the test compound, compared to a DMSO control.

-

These values are used to determine the dissociation constant (Kd) or the percentage of control binding at a given compound concentration.

-

Signaling Pathways and Experimental Workflows

BRPF1 Signaling Pathway

BRPF1 is a scaffolding protein that is a key component of the MOZ (monocytic leukemic zinc-finger protein) and MORF (MOZ-related factor) histone acetyltransferase (HAT) complexes.[9][10][11] These complexes play a crucial role in the acetylation of histones, particularly H3, which is an important epigenetic modification associated with transcriptional activation.[12][13] The bromodomain of BRPF1 recognizes acetylated lysine residues on histones, thereby tethering the HAT complex to specific chromatin regions.[14]

Caption: BRPF1-mediated Histone Acetylation and Transcription.

Experimental Workflow for Characterizing GSK9311

The characterization of a chemical probe and its negative control follows a logical progression from initial biochemical assays to more complex cellular and in vivo models. The workflow below illustrates the key steps in this process.

Caption: Workflow for Chemical Probe and Negative Control Characterization.

References

- 1. GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSK9311 - Immunomart [immunomart.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. selleckchem.com [selleckchem.com]

- 6. rndsystems.com [rndsystems.com]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. genecards.org [genecards.org]

- 10. Brpf1 - Wikipedia [en.wikipedia.org]

- 11. BRPF1 (F4F2X) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 12. BRPF1 | Abcam [abcam.co.jp]

- 13. ptglab.com [ptglab.com]

- 14. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to GSK9311 Hydrochloride: A Core Analysis for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK9311 hydrochloride is a chemical compound utilized in biomedical research primarily as a negative control for its structurally related and potent counterpart, GSK6853, a selective inhibitor of the BRPF1 (Bromodomain and PHD Finger-containing Protein 1) bromodomain.[1][2] Understanding the basic properties of this compound is crucial for the accurate interpretation of experimental results when investigating the biological roles of BRPF1 and the effects of its inhibition. This technical guide provides a comprehensive overview of the core properties of this compound, including its chemical characteristics, mechanism of action, and detailed experimental protocols for its characterization.

Core Properties and Data Presentation

This compound is characterized by its specific chemical and physical properties, which are essential for its use in experimental settings.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | N-[2,3-Dihydro-1,3-dimethyl-6-[(2R)-2-methyl-1-piperazinyl]-2-oxo-1H-benzimidazol-5-yl]-N-ethyl-2-methoxybenzamide hydrochloride | [2] |

| Molecular Formula | C24H31N5O3.HCl | [3] |

| Molecular Weight | 474.0 g/mol | [3] |

| CAS Number | 2253733-09-2 | [3] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble to 100 mM in water and DMSO | [3] |

| Storage | Store at +4°C | [3] |

Biological Activity

This compound functions as an inhibitor of the BRPF (Bromodomain and PHD Finger-containing) family of bromodomains, with significantly lower potency compared to its active analog, GSK6853.[1] Its primary utility in research is to serve as a negative control to ensure that the observed biological effects of GSK6853 are due to the specific inhibition of BRPF1 and not to off-target effects of the chemical scaffold.[1]

| Target | pIC50 | Reference |

| BRPF1 | 6.0 | [1] |

| BRPF2 | 4.3 | [1] |

Mechanism of Action and Signaling Pathway

This compound, like its active analog, targets the bromodomain of BRPF proteins. Bromodomains are "reader" modules that recognize and bind to acetylated lysine residues on histone tails, a key post-translational modification in epigenetic regulation.

BRPF1 is a crucial scaffolding protein within histone acetyltransferase (HAT) complexes, particularly the MOZ (Monocytic Leukemia Zinc Finger Protein) and MORF (MOZ-Related Factor) complexes.[4] By binding to acetylated histones, BRPF1 recruits these HAT complexes to specific chromatin regions, leading to the acetylation of other histone residues, such as H3K14 and H3K23.[4] This histone acetylation typically results in a more open chromatin structure, facilitating gene transcription.[4]

By inhibiting the BRPF1 bromodomain, compounds like GSK6853 prevent the recruitment of the HAT complex to chromatin, thereby inhibiting gene expression. This compound, being a much weaker inhibitor, is not expected to significantly impact this pathway at concentrations where GSK6853 is active, thus serving as an ideal negative control.

Experimental Protocols

Detailed methodologies are essential for the rigorous evaluation of this compound and its active counterparts.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay is used to quantify the binding affinity of inhibitors to the BRPF1 bromodomain.

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (containing an acetylated lysine) and a GST-tagged BRPF1 bromodomain. A Europium-labeled anti-GST antibody serves as the donor fluorophore, and Streptavidin-Allophycocyanin (APC) acts as the acceptor. When the BRPF1-histone peptide interaction occurs, the donor and acceptor are in close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Methodology:

-

Reagent Preparation:

-

Prepare a 1X TR-FRET buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

Dilute GST-BRPF1 bromodomain, biotinylated histone H4 acetyl-lysine 8 peptide, Europium-anti-GST antibody, and Streptavidin-APC to their final concentrations in the assay buffer.

-

Prepare a serial dilution of this compound and the active compound (GSK6853) in DMSO, followed by dilution in the assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of the compound dilutions to the wells.

-

Add 4 µL of a mixture of GST-BRPF1 and biotinylated histone peptide.

-

Add 4 µL of a mixture of Europium-anti-GST antibody and Streptavidin-APC.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence at the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) emission wavelengths using a TR-FRET-compatible plate reader with a 320 nm excitation.

-

-

Data Analysis:

-

Calculate the FRET ratio (Acceptor emission / Donor emission).

-

Plot the FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The pIC50 is the negative logarithm of the IC50.

-

Cellular Assay: NanoBRET™ Target Engagement

This assay measures the ability of a compound to engage with its target protein within living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged BRPF1 (the energy donor) and a cell-permeable fluorescent tracer that binds to the BRPF1 bromodomain (the energy acceptor). Compound binding to the BRPF1 bromodomain displaces the tracer, leading to a decrease in the BRET signal.

Methodology:

-

Cell Preparation:

-

Co-transfect HEK293 cells with a vector expressing NanoLuc®-BRPF1 fusion protein and a vector for a HaloTag®-histone H3.3 fusion protein (to anchor the complex in the nucleus).

-

Culture the transfected cells for 24 hours.

-

-

Assay Procedure (96-well plate format):

-

Harvest and resuspend the transfected cells in Opti-MEM.

-

Add the cell suspension to the wells of a white-bottom 96-well plate.

-

Add the NanoBRET™ tracer to all wells.

-

Add serial dilutions of this compound or the test compound.

-

Add the NanoBRET™ Nano-Glo® Substrate to initiate the luminescent reaction.

-

-

Data Acquisition:

-

Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a plate reader equipped with the appropriate filters.

-

-

Data Analysis:

-

Calculate the BRET ratio (Acceptor emission / Donor emission).

-

Plot the BRET ratio against the log of the compound concentration and fit the data to determine the cellular IC50.

-

Cell-Based Functional Assays

To assess the functional consequences of BRPF1 inhibition, various cell-based assays can be employed, using this compound as a negative control.

-

Cell Viability/Proliferation Assay (e.g., CCK-8 or MTT): Measures the metabolic activity of cells as an indicator of cell viability and proliferation. Cells are treated with the compounds for a defined period, and then the respective reagent is added. The absorbance is measured to determine the effect on cell growth.

-

Colony Formation Assay: Assesses the long-term proliferative capacity of single cells. Cells are seeded at a low density, treated with the compounds, and allowed to grow for 1-2 weeks. The resulting colonies are stained and counted.

-

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining): Detects programmed cell death. Cells are treated with the compounds and then stained with Annexin V (to detect early apoptotic cells) and propidium iodide (to detect late apoptotic/necrotic cells). The stained cells are analyzed by flow cytometry.

Synthesis

Conclusion